5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group, an oxolan-3-yloxy group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Chlorination of Pyridine:
Formation of Oxolan-3-yloxy Group: This step involves the reaction of pyridine with oxolan-3-ol in the presence of a suitable base to form the oxolan-3-yloxy group.
Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the oxolan-3-yloxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is unique due to the presence of both the oxolan-3-yloxy and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties . This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O4/c18-12-7-10(8-22-16(12)26-11-5-6-25-9-11)15(24)23-13-3-1-2-4-14(13)27-17(19,20)21/h1-4,7-8,11H,5-6,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPASEANYBXJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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